2-(4-Methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 1445019-24-8

2-(4-Methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Catalog Number: EVT-2959012
CAS Number: 1445019-24-8
Molecular Formula: C14H18BF3O3
Molecular Weight: 302.1
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-4,4,5,5-Tetramethyl-2-(4-styrylphenyl)-1,3,2-dioxaborolane (STBPin)

Compound Description: STBPin is a boronate ester fluorescence probe investigated for detecting hydrogen peroxide (H2O2) []. It exhibited a small fluorescence decrease in the presence of H2O2, indicating the need for stronger electron-withdrawing or electron-donating groups for enhanced sensitivity [].

(E)-N,N-Dimethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)aniline (DSTBPin)

Compound Description: DSTBPin is another boronate ester fluorescence probe explored for H2O2 detection []. It demonstrated an "Off-On" fluorescence response to H2O2 due to the disruption of the intramolecular charge transfer (ICT) excited state [].

(E)-4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)benzonitrile (CSTBPin)

Compound Description: CSTBPin, a boronate ester fluorescence probe, was also studied for H2O2 detection []. It exhibited a decrease in fluorescence intensity upon reacting with H2O2, attributed to the formation of an ICT excited state [].

(E)-2-(4-(4-Methoxystyryl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MSTBPin)

Compound Description: MSTBPin, a boronate ester-based probe, was designed for sensing H2O2 []. It showed a "turn-on" fluorescence response upon interaction with H2O2, arising from the disruption of the ICT excited state [].

N,N-Dimethyl-4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazol-5-yl)aniline (DAPOX-BPin)

Compound Description: DAPOX-BPin, an oxazole-based boronate probe, was designed for H2O2 detection []. It showed a "turn-on" fluorescence response but required high H2O2 concentrations (>3 mM) for significant changes in fluorescence, limiting its sensitivity [].

2-(4-Hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Compound Description: This compound serves as a monomer in the catalyst-transfer Suzuki-Miyaura coupling polymerization to synthesize regioregular poly(3-hexylthiophene) (P3HT) [].

7'-Bromo-9',9'-dioctyl-fluoren-2'-yl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

Compound Description: This compound acts as a monomer in the Suzuki-Miyaura chain growth polymerization used to generate heterodifunctional polyfluorenes [].

2-(2-, (3-, or (4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Compound Description: This series of compounds serves as versatile precursors in the microwave-assisted synthesis of various arylboronates by reacting with N-, S-, and O-nucleophiles []. They are key intermediates in diversifying arylboronate structures for subsequent Suzuki-Miyaura couplings.

N-(2-Ethylhexyl)-1,6-bis(4-tert-octylphenoxy)-9-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-perylene-3,4-dicarboximide

Compound Description: This red-emitting compound is used as an end-capping agent in the synthesis of heterodisubstituted polyfluorenes []. Its incorporation introduces a dye label into the polymer, enabling fluorescence-based studies and applications.

Properties

CAS Number

1445019-24-8

Product Name

2-(4-Methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

IUPAC Name

2-[4-methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C14H18BF3O3

Molecular Weight

302.1

InChI

InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)9-6-7-11(19-5)10(8-9)14(16,17)18/h6-8H,1-5H3

InChI Key

MDCAOOMRVSIDTJ-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.